BenchChemオンラインストアへようこそ!

(1R,4R)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate hydrochloride

fluoroquinolone naphthyridone antibacterial

(1R,4R)-tert-Butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate hydrochloride (CAS 1269437-74-2) is a conformationally rigid, enantiopure bridged piperazine derivative that serves as a key intermediate in the synthesis of fluoronaphthyridone antibacterials and other bioactive molecules. The compound features a tert-butyl carbamate (Boc) protecting group on one nitrogen and is stabilized as the hydrochloride salt, offering a defined stereochemical handle for asymmetric synthesis and medicinal chemistry.

Molecular Formula C10H19ClN2O2
Molecular Weight 234.72 g/mol
CAS No. 1269437-74-2
Cat. No. B1418708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,4R)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate hydrochloride
CAS1269437-74-2
Molecular FormulaC10H19ClN2O2
Molecular Weight234.72 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2CC1CN2.Cl
InChIInChI=1S/C10H18N2O2.ClH/c1-10(2,3)14-9(13)12-6-7-4-8(12)5-11-7;/h7-8,11H,4-6H2,1-3H3;1H/t7-,8-;/m1./s1
InChIKeyXFBFNTNDFXDYEC-SCLLHFNJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R,4R)-tert-Butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate Hydrochloride: A Chiral Bridged Piperazine Building Block


(1R,4R)-tert-Butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate hydrochloride (CAS 1269437-74-2) is a conformationally rigid, enantiopure bridged piperazine derivative that serves as a key intermediate in the synthesis of fluoronaphthyridone antibacterials and other bioactive molecules [1]. The compound features a tert-butyl carbamate (Boc) protecting group on one nitrogen and is stabilized as the hydrochloride salt, offering a defined stereochemical handle for asymmetric synthesis and medicinal chemistry [1].

Why Piperazine or Racemic Building Blocks Cannot Replace (1R,4R)-tert-Butyl DBH Hydrochloride


The bridged [2.2.1] scaffold imposes a rigid, conformationally locked geometry that is fundamentally distinct from flexible piperazine rings. Direct evidence shows that substituting the flexible piperazine in dopamine transporter (DAT) inhibitors with the 2,5-diazabicyclo[2.2.1]heptane core (albeit in the (1S,4S) configuration) caused a drop in DAT affinity to IC50 = 127–1170 nM , demonstrating that simple ring-for-ring substitution without stereochemical and conformational matching leads to unpredictable or diminished activity. For procurement, this means that the exact (1R,4R) enantiomer with its defined spatial arrangement cannot be interchanged with racemic mixtures, the (1S,4S) enantiomer, or flexible piperazine analogs without risking loss of potency or altered pharmacological profiles.

Quantitative Differentiation Evidence for (1R,4R)-tert-Butyl DBH Hydrochloride Versus Closest Analogues


Antibacterial Potency: BMY 40062 (1a) vs. Ciprofloxacin and Ofloxacin

The fluoronaphthyridone BMY 40062 (1a), which is derived directly from the (1R,4R)-2,5-diazabicyclo[2.2.1]heptane scaffold, exhibits significantly greater in vitro antibacterial potency compared to ciprofloxacin and ofloxacin. Against staphylococci, BMY 40062 was approximately threefold more potent than ciprofloxacin and four- to eightfold more potent than ofloxacin [1]. This quantitative superiority is directly attributable to the bridged bicyclic amine at the C7 position, making the (1R,4R)-DBH core a critical starting material for next-generation fluoroquinolone development.

fluoroquinolone naphthyridone antibacterial MIC

Reduced Hypotensive Liability: BMY 40062 (1a) vs. 6-Methyl Derivative 49

In a comparative canine cardiovascular study, intravenous infusion of BMY 40062 (1a) produced a pronounced decrease in mean arterial pressure (MAP). Replacement of the parent (1R,4R)-DBH group with a (1R,4R,6S)-6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl group in derivative 49 resulted in a significantly attenuated blood pressure drop [1]. The paper explicitly states that derivative 49 displayed a 'less marked decrease in blood pressure (MAP), compared to that of 1a' [1]. Although exact MAP values are behind the paywall, the differential classification is a key selection criterion for safety-conscious quinolone development.

fluoroquinolone blood pressure cardiovascular safety quinolone-class effect

Synthesis Efficiency: Epimerization–Lactamization Cascade (80% Yield) vs. Classical Double N‑Alkylation

Cui et al. (2015) developed an epimerization–lactamization cascade to construct the (1R,4R)-DBH bridged lactam core, achieving 80% yield in the key step when using KHMDS as promoter (Bz substrate, entry 1) [1]. In contrast, the classical Bouzard-Remuzon double N-alkylation route proceeds in multiple steps with a lower overall yield (typically <50% overall from trans-4-hydroxy-L-proline) [1]. This marked improvement in step economy and yield enables bulk procurement of enantiopure (1R,4R)-DBH building blocks at reduced cost and higher purity.

chiral synthesis cascade reaction process chemistry DBH derivatives

Enantiomeric Purity: (1R,4R)-Boc-DBH HCl (>98% ee) vs. Racemic Mixtures

Commercially sourced (1R,4R)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate hydrochloride is typically supplied with enantiomeric excess (ee) exceeding 98%, as confirmed by chiral HPLC or optical rotation . In contrast, racemic tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate (CAS 198989-07-0) is a mixture of (1R,4R) and (1S,4S) enantiomers that cannot deliver stereoselective outcomes in asymmetric transformations. Procurement of the enantiopure (1R,4R)-form eliminates the need for expensive chiral resolution steps and ensures batch-to-batch consistency in medicinal chemistry campaigns.

chiral purity stereochemistry asymmetric synthesis HPLC

Procurement-Driven Application Scenarios for (1R,4R)-tert-Butyl DBH Hydrochloride


Fluoroquinolone Antibiotic Lead Optimization

When designing next-generation fluoroquinolones with enhanced Gram-positive activity, the (1R,4R)-DBH core serves as the chiral C7 substituent that imparts potent anti-staphylococcal activity (BMY 40062, ~3× MIC advantage over ciprofloxacin) [REF-1]. Structure–activity relationship (SAR) exploration using the Boc-protected HCl salt as a starting material allows rapid diversification at the amide or secondary amine positions while maintaining the critical (1R,4R) stereochemistry, potentially circumventing the cardiovascular liability associated with the parent BMY 40062 (see Evidence Item 2).

Conformationally Constrained Receptor Antagonist Libraries

The rigid [2.2.1] scaffold is a privileged motif for G protein-coupled receptor (GPCR) antagonists, as demonstrated by CCR1 receptor inhibitor patents [REF-1]. Using (1R,4R)-Boc-DBH HCl as a chiral building block enables the parallel synthesis of focused libraries, where the locked conformation of the bridged piperazine ensures consistent spatial presentation of key pharmacophores, a feature that flexible piperazine cannot replicate (see Section 2).

Asymmetric Organocatalysis Ligand Development

The 2,5-diazabicyclo[2.2.1]heptane skeleton is recognized as a chiral diamine ligand for enantioselective transformations (e.g., diethylzinc addition to aldehydes with up to 92% ee) [REF-1]. The (1R,4R) enantiomer, accessible in >98% ee and with a free NH after Boc deprotection, provides a versatile entry into novel organocatalysts and transition-metal ligands, outperforming racemic or (1S,4S) mixtures that would lead to unpredictable enantioselectivity.

Peptide Turn Mimetic Synthesis

The bridged bicyclic diamino acid derived from (1R,4R)-DBH can act as a rigid β-turn mimic in peptidomimetic research [REF-1]. Procurement of the pure (1R,4R)-enantiomer ensures that the resulting synthetic peptide adopts the designed secondary structure, enabling structure-based design of protease inhibitors or antimicrobial peptides.

Quote Request

Request a Quote for (1R,4R)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.